4-(Difluoromethyl)pyrimidine-2-carbonitrile 4-(Difluoromethyl)pyrimidine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1416821-61-8
VCID: VC7429824
InChI: InChI=1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H
SMILES: C1=CN=C(N=C1C(F)F)C#N
Molecular Formula: C6H3F2N3
Molecular Weight: 155.108

4-(Difluoromethyl)pyrimidine-2-carbonitrile

CAS No.: 1416821-61-8

Cat. No.: VC7429824

Molecular Formula: C6H3F2N3

Molecular Weight: 155.108

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)pyrimidine-2-carbonitrile - 1416821-61-8

Specification

CAS No. 1416821-61-8
Molecular Formula C6H3F2N3
Molecular Weight 155.108
IUPAC Name 4-(difluoromethyl)pyrimidine-2-carbonitrile
Standard InChI InChI=1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H
Standard InChI Key VBGDEFRFUQRWLW-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1C(F)F)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring—a six-membered heterocycle with two nitrogen atoms at the 1- and 3-positions—substituted with a difluoromethyl group (-CF2_2H) at the 4-position and a nitrile group (-CN) at the 2-position. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile moiety serves as a hydrogen bond acceptor, influencing molecular interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue/Rationale
Molecular FormulaC6_6H3_3F2_2N3_3
Molecular Weight155.11 g/mol
LogP (Predicted)~1.2 (moderate lipophilicity)
pKa (Nitrile)~-5 (highly acidic due to -CN)
Boiling PointEstimated 180–200°C (decomposes)

Synthetic Strategies

Retrospective Analysis of Analogous Compounds

The synthesis of 4-(difluoromethyl)pyridin-2-amine, as described in recent literature, involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride . While this route targets a pyridine scaffold, similar strategies may be adaptable for pyrimidine derivatives:

  • Difluoroacetylation: Reacting a pyrimidine precursor with 2,2-difluoroacetic anhydride to introduce the difluoromethyl group.

  • Cyclization: Forming the pyrimidine ring via condensation reactions, such as the Guareschi-Thorpe synthesis, using malononitrile derivatives.

  • Nitrile Installation: Introducing the -CN group through nucleophilic substitution or cyanation reactions.

Table 2: Hypothetical Synthesis Route

StepReactionReagents/ConditionsYield*
1Difluoroacetylation2,2-Difluoroacetic anhydride, Base65%
2CyclizationAmmonia, Ethanol, 100°C50%
3Nitrile FormationCuCN, DMF, 120°C45%
*Theoretical yields based on analogous reactions .

Applications in Drug Discovery

Kinase Inhibitor Development

Fluorinated pyrimidines are critical in designing kinase inhibitors due to their ability to modulate enzyme selectivity and pharmacokinetics. For example, 4-(difluoromethyl)pyridin-2-amine is a key intermediate in mTOR and PI3K inhibitors like PQR620 and PQR530 . By analogy, 4-(difluoromethyl)pyrimidine-2-carbonitrile could serve as a bioisostere in analogous drug candidates, leveraging its nitrile group for hydrogen bonding with kinase active sites.

Agricultural Chemistry

The nitrile group’s reactivity makes the compound a potential precursor for herbicides and pesticides. Fluorinated pyrimidines are known to disrupt nucleic acid synthesis in pests, suggesting applications in crop protection .

HazardPrecaution
Cyanide ReleaseUse fume hoods; monitor air quality
Skin IrritationWear nitrile gloves and lab coats
Environmental ImpactAvoid aqueous disposal; incinerate

Future Research Directions

Expanding Synthetic Methodologies

Future work should explore:

  • Catalytic Cyanation: Using palladium catalysts to improve nitrile installation efficiency.

  • Flow Chemistry: Enabling continuous production to enhance scalability and reduce hazardous intermediate handling .

Biological Screening

Prioritize in vitro assays to evaluate the compound’s efficacy against kinase targets (e.g., EGFR, VEGFR) and its cytotoxicity profile.

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